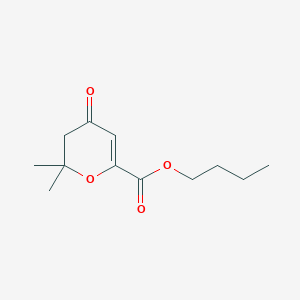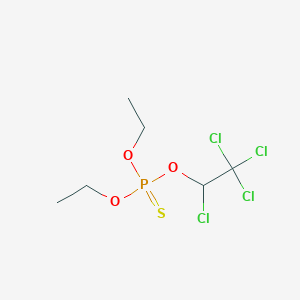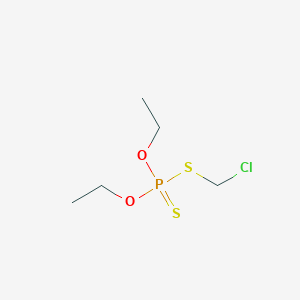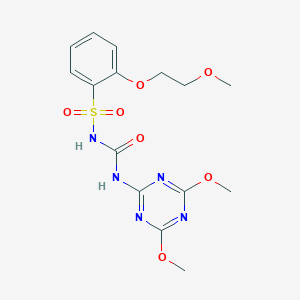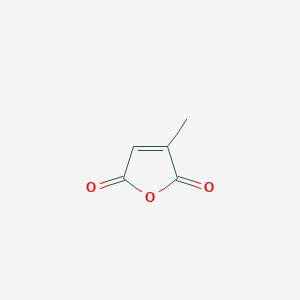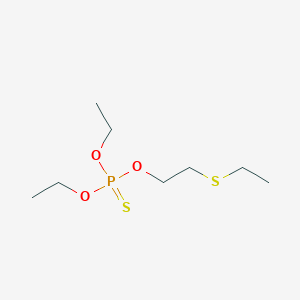
氧代乐果
描述
Demeton-O is a synthetic organic thiophosphate compound that is used as a pesticide . It is characterized as a colorless oily liquid, and exposure occurs by inhalation, ingestion, or contact .
Molecular Structure Analysis
Demeton-O has the molecular formula C8H19O3PS2 . Its molecular weight is 258.3 g/mol . The IUPAC name for Demeton-O is diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane . The InChI string and the canonical SMILES for Demeton-O are InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3 and CCOP(=S)(OCC)OCCSCC respectively .
Physical and Chemical Properties Analysis
Demeton-O has a density of 1.1±0.1 g/cm3 . Its boiling point is 297.2±42.0 °C at 760 mmHg . The vapour pressure of Demeton-O is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.6±3.0 kJ/mol . The flash point of Demeton-O is 133.6±27.9 °C . The index of refraction is 1.501 . The molar refractivity is 66.5±0.3 cm3 . It has 3 H bond acceptors and 9 freely rotating bonds .
科学研究应用
杀虫作用
氧代乐果用作杀虫剂。 它既是触杀性杀虫剂,又是内吸性杀虫剂 . 当它作为触杀性杀虫剂或通过溶液或土壤从根部系统地施用时,被发现对蚕豆上的豆蚜有毒 .
熏蒸
氧代乐果也可以用作熏蒸剂 . 人们发现氧代乐果溶液会释放有毒蒸汽 .
植物吸收
当施用于根部时,氧代乐果会被植物吸收,并传递到植物的所有部位 . 发现地上部分的浓度高于根部 .
转运
氧代乐果从蚕豆的旧叶转移到新叶 . 但是,发现向下转运的数量很少 .
光照强度影响
安全和危害
作用机制
Target of Action
Demeton-O primarily targets acetylcholinesterase , an enzyme crucial for nerve function in insects, animals, and humans . By inhibiting acetylcholinesterase, the degradation of neurotransmitters such as acetylcholine is prevented, which can lead to symptoms like twitching or more severe convulsions .
Mode of Action
Demeton-O acts as an acetylcholinesterase inhibitor . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system. The overstimulation of these systems results in the typical symptoms of organophosphate poisoning .
Biochemical Pathways
The primary biochemical pathway affected by Demeton-O is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, causing overstimulation of nicotinic and muscarinic receptors. This overstimulation can disrupt a variety of physiological processes, leading to symptoms ranging from muscle twitching and weakness to respiratory depression .
Pharmacokinetics
Demeton-O is highly soluble in water and is highly volatile . After absorption, it is metabolized primarily by oxidation of the thioether group into a sulfoxide or a sulphone . There is an additional pathway in Demeton-O metabolism in which the P=S group is oxidized to a P=O group, which is then oxidized again into a sulfoxide and sulfone . The compound is excreted primarily in the urine .
Result of Action
The molecular and cellular effects of Demeton-O’s action are primarily due to its inhibition of acetylcholinesterase. This results in an overstimulation of the nervous system, leading to a range of symptoms including muscle twitching, weakness, and respiratory depression . In severe cases, it can lead to peripheral respiratory arrest, suffocation, and heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Demeton-O. For instance, its high water solubility and volatility can affect its distribution in the environment . Furthermore, light intensity can affect the translocation of Demeton-O in plants . It’s also worth noting that Demeton-O is highly toxic to a variety of organisms, including mammals, birds, and aquatic invertebrates , indicating that its use can have significant environmental impacts.
生化分析
Biochemical Properties
Demeton-O plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The principal pathway of metabolism for Demeton-O involves the oxidation of the mercapto sulfur of the ethyl mercapto ethyl moiety to the sulfoxide and sulfone .
Cellular Effects
Demeton-O has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase activity . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Demeton-O exerts its effects at the molecular level through several mechanisms. It binds to cholinesterase, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Demeton-O change over time. It is metabolized and degraded to a number of derivatives . Studies have observed long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Demeton-O vary with different dosages in animal models. High doses can cause toxic or adverse effects
Metabolic Pathways
Demeton-O is involved in several metabolic pathways. It interacts with enzymes and cofactors during its metabolism. The oxidation of the mercapto sulfur of the ethyl mercapto ethyl moiety to the sulfoxide and sulfone is a key metabolic pathway .
属性
IUPAC Name |
diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIBALSRMUQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041839 | |
| Record name | Demeton-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298-03-3 | |
| Record name | Demeton-O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-O [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-O | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demeton-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H0T22KH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


